Cas no 708293-02-1 (2-(1-adamantyl)-N-(4-bromophenyl)acetamide)

2-(1-adamantyl)-N-(4-bromophenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- Tricyclo[3.3.1.13,7]decane-1-acetamide, N-(4-bromophenyl)-
- 2-(1-adamantyl)-N-(4-bromophenyl)acetamide
- 2-(adamantan-1-yl)-N-(4-bromophenyl)acetamide
- STK323667
- D94380
- Z27786920
- N-(4-bromophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
- AKOS000431491
- AS-78518
- 708293-02-1
- AKOS000477613
-
- MDL: MFCD03973267
- Inchi: 1S/C18H22BrNO/c19-15-1-3-16(4-2-15)20-17(21)11-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2,(H,20,21)
- InChI Key: WSFWHWPXYGDTJQ-UHFFFAOYSA-N
- SMILES: BrC1C([H])=C([H])C(=C([H])C=1[H])N([H])C(C([H])([H])C12C([H])([H])C3([H])C([H])([H])C([H])(C([H])([H])C([H])(C3([H])[H])C1([H])[H])C2([H])[H])=O
Computed Properties
- Exact Mass: 347.08848g/mol
- Monoisotopic Mass: 347.08848g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 372
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 29.1
2-(1-adamantyl)-N-(4-bromophenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM429623-100mg |
Tricyclo[3.3.1.13,7]decane-1-acetamide, N-(4-bromophenyl)- |
708293-02-1 | 95%+ | 100mg |
$433 | 2024-07-24 | |
eNovation Chemicals LLC | D964241-100mg |
Tricyclo[3.3.1.13,7]decane-1-acetamide, N-(4-bromophenyl)- |
708293-02-1 | 97% | 100mg |
$345 | 2025-02-18 | |
eNovation Chemicals LLC | D964241-100mg |
Tricyclo[3.3.1.13,7]decane-1-acetamide, N-(4-bromophenyl)- |
708293-02-1 | 97% | 100mg |
$345 | 2025-02-28 | |
eNovation Chemicals LLC | D964241-100mg |
Tricyclo[3.3.1.13,7]decane-1-acetamide, N-(4-bromophenyl)- |
708293-02-1 | 97% | 100mg |
$345 | 2024-06-05 | |
Aaron | AR01JWGW-100mg |
Tricyclo[3.3.1.13,7]decane-1-acetamide, N-(4-bromophenyl)- |
708293-02-1 | 97% | 100mg |
$347.00 | 2023-12-14 | |
A2B Chem LLC | BA07060-100mg |
Tricyclo[3.3.1.13,7]decane-1-acetamide, N-(4-bromophenyl)- |
708293-02-1 | 97% | 100mg |
$395.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1822836-100mg |
N-(4-Bromophenyl)Tricyclo[3.3.1.13,7]decane-1-acetamide |
708293-02-1 | 100mg |
¥3467.00 | 2024-05-02 | ||
1PlusChem | 1P01JW8K-100mg |
Tricyclo[3.3.1.13,7]decane-1-acetamide, N-(4-bromophenyl)- |
708293-02-1 | 97% | 100mg |
$353.00 | 2024-04-21 |
2-(1-adamantyl)-N-(4-bromophenyl)acetamide Related Literature
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Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
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Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
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H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
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Matthew Tirrell Soft Matter, 2011,7, 9572-9582
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William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
Additional information on 2-(1-adamantyl)-N-(4-bromophenyl)acetamide
Recent Advances in the Study of 2-(1-Adamantyl)-N-(4-bromophenyl)acetamide (CAS: 708293-02-1)
The compound 2-(1-adamantyl)-N-(4-bromophenyl)acetamide (CAS: 708293-02-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings regarding this compound, focusing on its synthesis, biological activities, and potential mechanisms of action.
Recent studies have highlighted the importance of adamantyl derivatives in drug discovery, particularly in the development of antiviral and anti-inflammatory agents. The adamantyl moiety, known for its lipophilic and rigid structure, enhances the pharmacokinetic properties of drug candidates. The incorporation of a 4-bromophenyl group in 2-(1-adamantyl)-N-(4-bromophenyl)acetamide further contributes to its biological activity, potentially through interactions with specific protein targets.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthesis and optimization of 2-(1-adamantyl)-N-(4-bromophenyl)acetamide. The study reported a high-yield synthetic route involving the coupling of 1-adamantylacetic acid with 4-bromoaniline, followed by purification using column chromatography. The compound exhibited promising activity against influenza A virus in vitro, with an IC50 value of 2.3 µM, suggesting its potential as an antiviral agent.
Further investigations into the mechanism of action revealed that 2-(1-adamantyl)-N-(4-bromophenyl)acetamide inhibits viral replication by targeting the viral M2 ion channel, a key component in the viral life cycle. Molecular docking studies supported these findings, showing strong binding interactions between the compound and the M2 protein. These results align with previous research on adamantyl-based antiviral drugs, such as amantadine and rimantadine, but with improved specificity and reduced side effects.
In addition to its antiviral properties, recent preclinical studies have explored the anti-inflammatory potential of 2-(1-adamantyl)-N-(4-bromophenyl)acetamide. A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated that the compound significantly reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage cells. The study proposed that the bromophenyl moiety plays a critical role in modulating NF-κB signaling, a key pathway in inflammation.
Despite these promising findings, challenges remain in the development of 2-(1-adamantyl)-N-(4-bromophenyl)acetamide as a therapeutic agent. Pharmacokinetic studies indicate that the compound has moderate bioavailability and requires further optimization to enhance its metabolic stability. Researchers are currently exploring prodrug strategies and structural modifications to address these limitations.
In conclusion, 2-(1-adamantyl)-N-(4-bromophenyl)acetamide represents a promising candidate for antiviral and anti-inflammatory therapy. Its unique structural features and demonstrated biological activities warrant further investigation, particularly in vivo studies and clinical trials. Continued research on this compound may pave the way for novel treatments for viral infections and inflammatory diseases.
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